![molecular formula C8H7N3O3 B2426158 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione CAS No. 106821-08-3](/img/structure/B2426158.png)
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione, also known as 4-hydroxy-3,5-dioxo-1,2,4-triazoline-1-oxide, is a chemical compound that is used in a variety of applications in scientific research. It is a derivative of the triazolinedione family, and its structure consists of an oxygen atom attached to a nitrogen atom, forming a five-membered ring. 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione has a range of biochemical and physiological effects, and is used in a variety of laboratory experiments. In this article, we will look at the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione.
Scientific Research Applications
Hepatoprotection
Raspberry Ketone has been reported for its potential therapeutic properties, including hepatoprotection . This means it may have the ability to prevent damage to the liver.
Cardioprotection
Studies have suggested an important role for RK in cardioprotection . This suggests that it could have a protective effect on the heart.
Gastroprotection
Raspberry Ketone may also play a role in gastroprotection , which means it could help protect the stomach lining and reduce the risk of stomach ulcers or other gastrointestinal disorders.
Anti-obesity
Raspberry Ketone has been studied as an anti-obesity agent . This means it could potentially help in weight loss or management.
Depigmentation
RK is structurally similar to 4-[4-hydroxyphenyl)-2-butanol (rhododendrol), which is a skin whitening agent . Therefore, it might have potential use in depigmentation or skin whitening products.
Bone Regeneration
Lastly, Raspberry Ketone has been suggested to play a role in bone regeneration . This suggests that it could potentially help in the healing process of bones.
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as 4-hydroxyphenylpyruvate, interact with the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . HPPD is a key enzyme involved in the catabolism of tyrosine in animals and the cascade of photosynthesis in plants .
Mode of Action
The interaction of 4-hydroxyphenylpyruvate with HPPD involves π–π* stacking interactions .
Biochemical Pathways
Based on its structural similarity to 4-hydroxyphenylpyruvate, it can be speculated that it might affect the tyrosine catabolism pathway in animals and the photosynthesis cascade in plants .
Result of Action
Based on its structural similarity to 4-hydroxyphenylpyruvate, it can be speculated that it might have similar effects, such as influencing the catabolism of tyrosine in animals and the cascade of photosynthesis in plants .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . These factors can include the presence of other chemicals, pH, temperature, and other physicochemical properties of the environment .
properties
IUPAC Name |
4-(4-hydroxyphenyl)-1,2,4-triazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-6-3-1-5(2-4-6)11-7(13)9-10-8(11)14/h1-4,12H,(H,9,13)(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJDBILLLRDWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione |
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